Cas no 92534-73-1 (4-Amino-1-methyl-1H-pyrazole-5-carboxamide)
4-Amino-1-methyl-1H-pyrazole-5-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- 4-Amino-1-methyl-1H-pyrazole-5-carboxamide
- 1H-Pyrazole-5-carboxamide, 4-amino-1-methyl-
- 4-Amino-2-methyl-2H-pyrazole-3-carboxylic acid amide
- 4-amino-1-methyl-1H-pyrazole-5-carboxamide(SALTDATA: FREE)
- QGURFMMGHWBSEV-UHFFFAOYSA-N
- AS-36552
- SCHEMBL2099625
- EN300-110134
- BB 0259826
- DTXSID70424496
- 4-Amino-2-methyl-2H-pyrazole-3-carboxamide
- 4-amino-2-methyl-2 h-pyrazole-3-carboxylic acid amide
- 92534-73-1
- 4-Amino-2-methyl-2H-pyrazole-3-carboxylic acid amide, AldrichCPR
- AKOS000305041
- CS-0094671
- 4-amino-2-methyl-2h-pyrazole-3-carboxylic acidamide
- 4-amino-2-methylpyrazole-3-carboxamide
- FT-0677927
- MFCD00464001
- STK315319
- ALBB-009800
- BBL039385
-
- MDL: MFCD00464001
- Inchi: 1S/C5H8N4O/c1-9-4(5(7)10)3(6)2-8-9/h2H,6H2,1H3,(H2,7,10)
- InChI Key: QGURFMMGHWBSEV-UHFFFAOYSA-N
- SMILES: O=C(C1=C(C=NN1C)N)N
Computed Properties
- Exact Mass: 140.06981089g/mol
- Monoisotopic Mass: 140.06981089g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.7
- Topological Polar Surface Area: 86.9Ų
4-Amino-1-methyl-1H-pyrazole-5-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM275420-5g |
4-Amino-1-methyl-1H-pyrazole-5-carboxamide |
92534-73-1 | 95+% | 5g |
$1888 | 2021-08-18 | |
| Alichem | A049004919-1g |
4-Amino-1-methyl-1H-pyrazole-5-carboxamide |
92534-73-1 | 95% | 1g |
$283.81 | 2023-08-31 | |
| Alichem | A049004919-5g |
4-Amino-1-methyl-1H-pyrazole-5-carboxamide |
92534-73-1 | 95% | 5g |
$869.32 | 2023-08-31 | |
| Fluorochem | 030437-1g |
4-Amino-1-methyl-1H-pyrazole-5-carboxamide |
92534-73-1 | 95% | 1g |
£210.00 | 2022-02-28 | |
| Fluorochem | 030437-5g |
4-Amino-1-methyl-1H-pyrazole-5-carboxamide |
92534-73-1 | 95% | 5g |
£591.00 | 2022-02-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 020689-500mg |
4-Amino-2-methyl-2H-pyrazole-3-carboxylic acid amide |
92534-73-1 | 500mg |
2535CNY | 2021-05-07 | ||
| TRC | A618253-100mg |
4-Amino-1-methyl-1H-pyrazole-5-carboxamide |
92534-73-1 | 100mg |
$ 87.00 | 2023-04-19 | ||
| TRC | A618253-250mg |
4-Amino-1-methyl-1H-pyrazole-5-carboxamide |
92534-73-1 | 250mg |
$ 161.00 | 2023-04-19 | ||
| TRC | A618253-500mg |
4-Amino-1-methyl-1H-pyrazole-5-carboxamide |
92534-73-1 | 500mg |
$ 259.00 | 2023-04-19 | ||
| abcr | AB265853-250 mg |
4-Amino-1-methyl-1H-pyrazole-5-carboxamide, 95%; . |
92534-73-1 | 95% | 250mg |
€193.50 | 2023-04-26 |
4-Amino-1-methyl-1H-pyrazole-5-carboxamide Related Literature
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 4-Amino-1-methyl-1H-pyrazole-5-carboxamide
Introduction to 4-Amino-1-methyl-1H-pyrazole-5-carboxamide (CAS No. 92534-73-1) and Its Emerging Applications in Chemical Biology
4-Amino-1-methyl-1H-pyrazole-5-carboxamide, identified by its Chemical Abstracts Service (CAS) number 92534-73-1, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its versatile structural framework and potential biological activities. This compound belongs to the pyrazole family, a class of nitrogen-containing heterocycles that are widely recognized for their broad spectrum of pharmacological properties. The presence of both amino and carboxamide functional groups in its molecular structure enhances its reactivity, making it a valuable scaffold for the development of novel therapeutic agents.
The 4-amino-1-methyl-1H-pyrazole-5-carboxamide molecule exhibits a unique combination of chemical and biological properties that make it particularly interesting for medicinal chemistry research. The pyrazole ring itself is a well-documented pharmacophore, contributing to the compound's ability to interact with various biological targets. Specifically, the 4-amino group provides a site for hydrogen bonding and salt formation, while the 5-carboxamide moiety introduces polar characteristics that can enhance solubility and binding affinity. These features have positioned this compound as a promising candidate for further exploration in drug discovery.
In recent years, there has been growing interest in developing small-molecule inhibitors targeting enzymes involved in metabolic pathways relevant to diseases such as cancer, inflammation, and neurodegeneration. The 4-amino-1-methyl-1H-pyrazole-5-carboxamide structure has been investigated for its potential to modulate key enzymes like kinases and phosphodiesterases. For instance, studies have demonstrated its ability to inhibit certain tyrosine kinases, which are overactive in many cancer cell lines. This inhibitory activity arises from the compound's ability to mimic natural substrates or interfere with enzyme-substrate binding, thereby disrupting aberrant signaling pathways.
Furthermore, the 5-carboxamide group in 4-amino-1-methyl-1H-pyrazole-5-carboxamide allows for facile derivatization, enabling chemists to generate libraries of analogs with tailored biological activities. This flexibility has been exploited in high-throughput screening campaigns to identify lead compounds for further optimization. Computational modeling studies have also been employed to predict binding modes and optimize interactions with target proteins. These efforts have led to the identification of derivatives with improved potency and selectivity.
The compound's 4-amino group also makes it a suitable candidate for prodrug design. Prodrugs are pharmacologically inactive precursors that are converted into active drugs within the body, often improving bioavailability or reducing toxicity. By leveraging the reactivity of the amino group, researchers have developed prodrugs of 4-amino-1-methyl-1H-pyrazole-5-carboxamide that exhibit enhanced pharmacokinetic profiles upon administration. This approach has shown promise in preclinical studies, where prodrug formulations demonstrated improved therapeutic efficacy compared to their active counterparts.
In addition to its applications in oncology, 4-amino-1-methyl-1H-pyrazole-5-carboxamide has been explored for its potential in treating inflammatory and autoimmune diseases. In vitro studies have revealed its ability to suppress the production of pro-inflammatory cytokines by immune cells, suggesting its utility as an anti-inflammatory agent. Furthermore, its interaction with certain immune receptors has been investigated as a strategy to modulate immune responses in conditions such as rheumatoid arthritis and multiple sclerosis.
The 5-carboxamide moiety also contributes to the compound's versatility by enabling coordination with metal ions. Metalloproteinase inhibition is an emerging area of research where such coordination properties are particularly valuable. For example, derivatives of 4-amino-1-methyl-1H-pyrazole-5-carboxamide have been designed to inhibit matrix metalloproteinases (MMPs), which are enzymes implicated in tissue degradation and inflammation. Such inhibitors hold promise for treating conditions like osteoarthritis and periodontal disease.
The synthesis of 4-amino-1-methyl-1H-pyrazole-5-carboxamide, while relatively straightforward, presents opportunities for optimization through green chemistry principles. Recent advances in catalytic methods have enabled more efficient and sustainable routes to this compound, reducing waste and energy consumption without compromising yield or purity. These innovations align with broader efforts in the pharmaceutical industry to develop environmentally friendly synthetic processes.
The pharmacokinetic properties of 4-amino-1-methyl-1H-pyrazole-5-carboxamide, including its absorption, distribution, metabolism, excretion (ADME) profile, have been systematically studied using both experimental and computational approaches. These studies have provided valuable insights into how structural modifications can influence drug disposition and bioavailability. For instance, incorporating hydrophobic substituents at specific positions on the pyrazole ring has been shown to enhance oral bioavailability while maintaining target specificity.
The compound's potential as an antimicrobial agent has also been explored recently due to rising concerns about antibiotic resistance. Preliminary screenings have identified derivatives of 4-amino-1-methyl-1H-pyrazole-5-carboxamide that exhibit activity against Gram-positive bacteria, including strains resistant to conventional antibiotics. This finding underscores the importance of exploring novel scaffolds for combating infections caused by multidrug-resistant pathogens.
In conclusion, 4-amino-1-methyl-1H-pyrazolecarb ox amide (CAS No.) represents a structurally intriguing molecule with diverse biological activities and synthetic versatility. Its applications span multiple therapeutic areas, including oncology, inflammation, metalloproteinase inhibition, antimicrobial therapy,and prodrug development, making it a compelling focus for ongoing research efforts aimed at addressing unmet medical needs.) represents a structurally intriguing molecule with diverse biological activities and synthetic versatility. Its applications span multiple therapeutic areas, including oncology, inflammation, metalloproteinase inhibition, antimicrobial therapy,and prodrug development, making it a compelling focus for ongoing research efforts aimed at addressing unmet medical needs.) represents a structurally intriguing molecule with diverse biological activities, including oncology, inflammation, metalloproteinase inhibition, antimicrobial therapy,and prodrug development, making it a compelling focus for ongoing research efforts aimed at addressing unmet medical needs.) represents a structurally intriguing molecule with diverse biological activities, including oncology, inflammation, metalloproteinase inhibition, antimicrobial therapy,and prodrug development,
making it a compelling focus for ongoing research efforts aimed at addressing unmet medical needs.
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